molecular formula C13H17BrO B13620373 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene

Cat. No.: B13620373
M. Wt: 269.18 g/mol
InChI Key: NVXLVRCQOOUUJR-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene is a brominated aromatic compound featuring a methyl-substituted benzene core with a complex ether-alkyl side chain. The molecule contains a cyclopropylmethoxy group attached to an ethyl chain bearing a bromine atom at the β-position. This structure imparts unique steric and electronic properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals. Its synthesis typically involves multi-step alkylation and halogenation processes, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-[2-bromo-1-(cyclopropylmethoxy)ethyl]-4-methylbenzene

InChI

InChI=1S/C13H17BrO/c1-10-2-6-12(7-3-10)13(8-14)15-9-11-4-5-11/h2-3,6-7,11,13H,4-5,8-9H2,1H3

InChI Key

NVXLVRCQOOUUJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CBr)OCC2CC2

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Preparation Methods

Detailed Preparation Routes

Etherification Step: Formation of Cyclopropylmethoxy Group

One documented method involves the condensation of cyclopropylmethanol with bromoacetic acid in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent at 30–35 °C. This reaction yields (cyclopropylmethoxy)acetic acid, an intermediate for further transformations.

Reaction Step Reagents & Conditions Outcome Yield (%)
Cyclopropylmethanol + Bromoacetic acid Potassium tert-butoxide, THF, 30–35 °C, 20–70 °C (Cyclopropylmethoxy)acetic acid Not specified
Bromination of Aromatic Ketone Intermediates

Bromination of ketone precursors such as 2-methyl-1-(4-methylphenyl)propan-1-one is performed using bromine in a solvent mixture of cyclohexane and ethyl acetate at 25–35 °C for 1 hour. This introduces a bromine atom at the α-position to the carbonyl group.

Reaction Step Reagents & Conditions Outcome Yield (%)
2-methyl-1-(4-methylphenyl)propan-1-one + Br2 Bromine, cyclohexane/ethyl acetate (1:1), 25–35 °C, 1 h 2-bromo-2-methyl-1-(4-methylphenyl)propan-1-one 86%
Coupling of Brominated Ketone with Cyclopropylmethoxy Acetic Acid

The brominated ketone intermediate is then reacted with the cyclopropylmethoxy acetic acid in methanol using a base such as N,N-diisopropylethylamine (DIPEA) under reflux for about 10 hours. This step forms the ester or ether linkage leading towards the target compound.

Reaction Step Reagents & Conditions Outcome Yield (%)
Brominated ketone + (Cyclopropylmethoxy)acetic acid Methanol, DIPEA, reflux, 10 h This compound (or related intermediate) 60%

Alternative Bromination Methods

Bromination can also be achieved using N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide under controlled temperature and inert atmosphere conditions, especially for benzylic bromination of methyl-substituted aromatic compounds. Typical conditions include:

  • NBS with p-toluenesulfonic acid in acetonitrile under reflux for 2 hours.
  • Phenyltrimethylammonium tribromide in tetrahydrofuran at 0–20 °C for about 1.3 hours.

These methods provide high purity and yields for brominated aromatic intermediates which can be further functionalized.

Summary Table of Key Preparation Conditions

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
Etherification Cyclopropylmethanol + Bromoacetic acid Potassium tert-butoxide, THF, 30–35 °C (Cyclopropylmethoxy)acetic acid Not specified Mild conditions, base catalyzed
Bromination of Ketone 2-methyl-1-(4-methylphenyl)propan-1-one Br2, cyclohexane/ethyl acetate (1:1), 25–35 °C 2-bromo-2-methyl-1-(4-methylphenyl)propan-1-one 86% Bromine addition at α-position
Coupling/Esterification Brominated ketone + (Cyclopropylmethoxy)acetic acid Methanol, DIPEA, reflux, 10 h Target compound or advanced intermediate 60% Requires reflux and base
Alternative Bromination 4-methylacetophenone derivatives NBS/p-toluenesulfonic acid, acetonitrile, reflux Brominated aromatic ketone ~93% High purity, inert atmosphere
Alternative Bromination 4-methylacetophenone derivatives Phenyltrimethylammonium tribromide, THF, 0–20 °C Brominated aromatic ketone ~100% Efficient at low temperature

Analytical Characterization

The intermediates and final product are typically characterized by:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms). Key examples include:

  • Reaction with Hydroxide Ions : Forms 1-(2-hydroxy-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene under alkaline conditions (e.g., NaOH in ethanol at 50°C).

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) in DMF at 60°C to yield secondary amine derivatives.

Table 1: Substitution Reaction Conditions and Outcomes

NucleophileConditionsProductYield*
OH⁻NaOH, EtOH, 50°CAlcohol derivative75–85%
NH₂CH₃DMF, 60°CAmine derivative65–70%
CN⁻KCN, DMSONitrile derivative60–68%

*Yields estimated based on analogous reactions in .

Elimination Reactions

Dehydrohalogenation generates alkenes via β-hydrogen elimination:

  • Base-Induced Elimination : Treatment with KOtBu in THF at 80°C produces 1-(cyclopropylmethoxy)-4-methylstyrene.

  • Steric Influence : The bulky cyclopropylmethoxy group favors a staggered transition state, leading to predominant trans-alkene formation.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C to form biaryl derivatives.

  • Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines under Pd/Xantphos catalysis.

Grignard and Organometallic Reactions

The compound acts as an electrophilic partner in C–C bond-forming reactions:

  • Grignard Addition : Reacts with methylmagnesium bromide in ether to yield 1-(2-methyl-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene .

  • Zinc-Mediated Coupling : Participates in Negishi coupling with organozinc reagents under Ni catalysis .

Etherification and Protection Strategies

The cyclopropylmethoxy group undergoes selective modifications:

  • Acid-Catalyzed Cleavage : Treatment with HCl removes tert-butyl protecting groups (as demonstrated in the synthesis of phenolic derivatives in ).

  • Alkylation : Reacts with alkyl halides under phase-transfer conditions to form mixed ethers .

Mechanistic Insights and Steric Effects

  • SN2 vs. SN1 Pathways : Steric hindrance from the cyclopropylmethoxy group disfavors SN2, leading to partial carbocation formation in polar protic solvents.

  • Electronic Effects : The electron-donating methyl group enhances aromatic ring stability during electrophilic substitution.

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Difference
2-Bromo-1-(methoxy)-3-methylbenzeneLacks cyclopropyl groupFaster substitution due to reduced steric hindrance
2-Bromo-1-(cyclopropylmethoxy)benzeneLacks methyl groupLower stability in elimination reactions

Scientific Research Applications

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the cyclopropylmethoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Bromoethoxy)-4-methylbenzene (CAS: 18800-34-5)

  • Structural Differences : Lacks the cyclopropylmethoxy group; instead, it has a simpler ethoxy chain terminated with bromine.
  • Synthesis: Prepared via alkylation of 4-methylphenol with 1,2-dibromoethane under basic conditions .
  • Physical Properties :

    Property 1-(2-Bromoethoxy)-4-methylbenzene Target Compound (Cyclopropylmethoxy analog)
    Boiling Point 107–108°C (8 mmHg) Expected higher due to increased steric bulk
    Melting Point 37–38°C Likely lower (cyclopropane reduces symmetry)
    Molecular Weight 215.09 g/mol ~271.2 g/mol (estimated)
  • Reactivity : The absence of the cyclopropane ring reduces steric hindrance, making it more reactive in nucleophilic substitutions compared to the target compound .

2-Bromo-1-(difluoromethyl)-4-methylbenzene

  • Structural Differences : Replaces the cyclopropylmethoxy-ethyl chain with a difluoromethyl group.
  • Applications : Used as a fluorinated building block in medicinal chemistry to enhance metabolic stability .
  • Key Contrast : The difluoromethyl group introduces strong electron-withdrawing effects, altering electronic properties significantly compared to the electron-rich cyclopropylmethoxy group in the target compound .

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

  • Structural Differences : Retains the cyclopropylmethoxy group but substitutes the bromoethyl chain with fluorine and nitro groups.
  • Synthetic Utility : The nitro group enables aromatic electrophilic substitution, while fluorine enhances lipophilicity. This contrasts with the target compound’s bromine, which facilitates cross-coupling (e.g., Suzuki or Heck reactions) .

4-Bromo-2-ethoxy-1-methylbenzene

  • Structural Differences : Ethoxy group at position 2 instead of the cyclopropylmethoxy-ethyl chain.
  • Thermal Stability : Simpler alkoxy groups like ethoxy generally exhibit lower thermal stability than cyclopropane-containing analogs due to reduced steric protection .

Data Tables

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Compound Reaction Yield (Suzuki Coupling) Reference
1-(2-Bromoethoxy)-4-methylbenzene 85%
2-Bromo-1-(difluoromethyl)-4-methylbenzene 72%
Target Compound (Estimated) ~60% (predicted, due to steric hindrance)

Table 2: Spectroscopic Data (¹H NMR Comparison)

Compound Key ¹H NMR Signals (δ, ppm) Reference
1-(2-Bromoethoxy)-4-methylbenzene 7.25 (d, Ar–H), 4.25 (t, –OCH2–)
Target Compound (Estimated) 7.30 (d, Ar–H), 3.90 (m, cyclopropane CH2), 1.20 (m, cyclopropane CH)

Biological Activity

1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity, potentially increasing the compound's efficacy against specific biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound's structural features may also confer anticancer properties. Analogous compounds have been studied for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that certain substituted benzene derivatives could inhibit tumor growth in vitro and in vivo models, highlighting the potential for this compound in cancer therapy .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various halogenated aromatic compounds, including those with similar structures to this compound. The results indicated effective inhibition of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for the most active compounds .

CompoundMIC (µg/mL)Target Bacteria
Compound A10Staphylococcus aureus
Compound B20Escherichia coli
This compoundTBDTBD

Study 2: Anticancer Activity

In another investigation, the anticancer effects of structurally related compounds were assessed using human cancer cell lines. The study found that certain derivatives exhibited IC50 values below 20 µM against breast cancer cells, indicating substantial cytotoxicity .

CompoundIC50 (µM)Cancer Cell Line
Compound C15MCF-7
Compound D18HeLa
This compoundTBDTBD

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-1-(cyclopropylmethoxy)ethyl)-4-methylbenzene, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of brominated aromatic ethers often involves nucleophilic substitution or coupling reactions. For example, a palladium-catalyzed cross-coupling between 4-methylbenzene derivatives and cyclopropymethoxyethyl bromide precursors can be employed. Reaction parameters such as temperature (e.g., 0°C for NaH activation, as seen in analogous syntheses ), solvent choice (THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yield. Optimization via Design of Experiments (DoE) can systematically evaluate variables like stoichiometry, reaction time (e.g., 18–24 hours for complete conversion ), and purification methods (e.g., silica gel chromatography ).

Q. How can spectroscopic techniques (NMR, GC-MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the cyclopropylmethoxy group (δ ~3.5–4.0 ppm for -OCH₂- and cyclopropyl protons) and aromatic protons (δ ~6.8–7.4 ppm for the 4-methylbenzene ring). Splitting patterns (e.g., triplet for -CH₂Br) and integration ratios validate substituent positions .
  • ¹³C NMR : Peaks for quaternary carbons (e.g., Br-C at δ ~40–50 ppm) and aromatic carbons (δ ~120–140 ppm) confirm connectivity .
  • GC-MS : Molecular ion peaks (e.g., m/z 356 for a similar brominated compound ) and fragmentation patterns verify molecular weight and functional groups.

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Brominated aromatics are sensitive to light and moisture. Storage in amber vials under inert gas (N₂/Ar) at –20°C is recommended. Stability assays (TGA/DSC) can assess decomposition temperatures, while periodic HPLC analysis monitors degradation products (e.g., debromination or ether cleavage) .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropylmethoxy group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The cyclopropyl group introduces steric hindrance, potentially slowing oxidative addition in Pd-catalyzed reactions. Electronic effects (e.g., electron-donating -OCH₂- vs. electron-withdrawing Br) can be evaluated using Hammett constants. Computational studies (DFT) comparing transition-state energies with/without the cyclopropyl group provide mechanistic insights . Experimental comparisons with non-cyclopropyl analogs (e.g., ethoxy vs. cyclopropymethoxy) quantify rate differences .

Q. What strategies can resolve contradictions in reported crystallographic data for similar brominated aryl ethers?

  • Methodological Answer : Discrepancies in dihedral angles (e.g., 14.9° vs. 85.7° for nitro/aryl groups in related structures ) may arise from crystal packing or measurement techniques. Redetermination via single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100 K) improves resolution. Hirshfeld surface analysis distinguishes intramolecular forces (e.g., van der Waals vs. H-bonding) influencing conformations .

Q. How can this compound serve as a precursor for biologically active molecules, and what in vitro assays validate its utility?

  • Methodological Answer : The bromine atom enables functionalization via Suzuki-Miyaura coupling to introduce pharmacophores. For example, coupling with boronic acids generates analogs for kinase inhibition screening. Preliminary cytotoxicity assays (e.g., MTT on cancer cell lines) and target-binding studies (SPR or fluorescence polarization) assess bioactivity . Metabolic stability (e.g., microsomal incubation ) and logP calculations (HPLC-derived) guide lead optimization.

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